2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Brand Name: Vulcanchem
CAS No.: 873408-42-5
VCID: VC2020205
InChI: InChI=1S/C10H15N5O/c1-3-4-5-7-6(2)12-10-13-9(11)14-15(10)8(7)16/h3-5H2,1-2H3,(H3,11,12,13,14)
SMILES: CCCCC1=C(N=C2N=C(NN2C1=O)N)C
Molecular Formula: C10H15N5O
Molecular Weight: 221.26 g/mol

2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

CAS No.: 873408-42-5

Cat. No.: VC2020205

Molecular Formula: C10H15N5O

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL - 873408-42-5

Specification

CAS No. 873408-42-5
Molecular Formula C10H15N5O
Molecular Weight 221.26 g/mol
IUPAC Name 2-amino-6-butyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C10H15N5O/c1-3-4-5-7-6(2)12-10-13-9(11)14-15(10)8(7)16/h3-5H2,1-2H3,(H3,11,12,13,14)
Standard InChI Key JVGXMMMKJXRDKW-UHFFFAOYSA-N
SMILES CCCCC1=C(N=C2N=C(NN2C1=O)N)C
Canonical SMILES CCCCC1=C(N=C2N=C(NN2C1=O)N)C

Introduction

Chemical Properties and Structural Characteristics

2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL (CAS No. 873408-42-5) is a heterocyclic compound with a molecular formula of C10H15N5O and a molecular weight of 221.26 g/mol. Its IUPAC name is 2-amino-6-butyl-5-methyl-1H- triazolo[1,5-a]pyrimidin-7-one, indicating a triazolopyrimidine core structure with specific substituents. The compound features a fused ring system consisting of a 1,2,4-triazole and a pyrimidine ring, with an amino group at position 2, a butyl chain at position 6, a methyl group at position 5, and a hydroxyl/oxo group at position 7.

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL

PropertyValueReference
Molecular FormulaC10H15N5O
Molecular Weight221.26 g/mol
CAS Number873408-42-5
IUPAC Name2-amino-6-butyl-5-methyl-1H- triazolo[1,5-a]pyrimidin-7-one
Standard InChIInChI=1S/C10H15N5O/c1-3-4-5-7-6(2)12-10-13-9(11)14-15(10)8(7)16/h3-5H2,1-2H3,(H3,11,12,13,14)
Standard InChIKeyJVGXMMMKJXRDKW-UHFFFAOYSA-N
SMILESCCCCC1=C(N=C2N=C(NN2C1=O)N)C
PubChem Compound ID6463955

Structural Features

The compound belongs to the triazolo[1,5-a]pyrimidine family, which represents an important class of fused heterocycles. The triazolopyrimidine core consists of a 1,2,4-triazole ring fused with a pyrimidine ring, creating a bicyclic system with unique electronic properties . The specific substitution pattern in 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL includes:

  • An amino group at position 2, which contributes to hydrogen bonding capabilities

  • A butyl chain at position 6, providing lipophilicity

  • A methyl group at position 5, which can influence the electronic distribution

  • A hydroxy/oxo group at position 7, which can participate in hydrogen bonding interactions

This particular arrangement of substituents creates a molecule with potential pharmacological significance, as similar structural motifs have been identified in compounds with various biological activities .

Synthesis Methods

Several synthetic approaches have been reported for the preparation of triazolopyrimidine derivatives, which can be adapted for the synthesis of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL.

General Synthetic Routes

The general synthetic routes for triazolopyrimidine compounds typically involve the condensation of aminoazoles with appropriate carbonyl compounds. For triazolopyrimidines, the key reaction usually involves 3-amino-1,2,4-triazole or 5-amino-1,2,4-triazole as a starting material .

A common synthetic pathway involves the condensation of 5-amino-4H-1,2,4-triazole with 1,3-di-keto compounds to form key 7-hydroxytriazolopyrimidine intermediates . This approach has been utilized for the synthesis of various triazolopyrimidine derivatives with different substitution patterns.

Specific Synthesis of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL

Based on the reported methods for similar compounds, the synthesis of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL likely follows a reaction sequence involving:

  • Condensation of 3,5-diaminotriazole with appropriate ketones or aldehydes

  • Cyclization to form the triazolopyrimidine skeleton

  • Introduction of specific substituents at designated positions

The synthesis can be represented as follows:

  • Preparation of a 1,3-di-keto compound containing the butyl and methyl groups

  • Condensation with 3-amino-1,2,4-triazole or 5-amino-1,2,4-triazole

  • Cyclization to form the triazolopyrimidine core structure

  • Potential modification of the 7-position to introduce the hydroxyl/oxo group

One reported method involves the reaction of 7-chloro-5-(pyridin-2-yl)- triazolo[1,5-a]pyrimidine with appropriate amine precursors in N-methylpyrrolidone (NMP) under nitrogen atmosphere . Similar approaches could be adapted for the synthesis of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL by using appropriate starting materials.

Pharmacological Activities and Applications

The triazolopyrimidine scaffold has demonstrated a wide range of biological activities, making derivatives like 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL of interest in medicinal chemistry and drug discovery.

Microtubule-Stabilizing Properties

Triazolopyrimidines have shown promise as microtubule-stabilizing agents, which could be valuable for the treatment of neurodegenerative conditions such as Alzheimer's disease . Microtubule-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) can interact with tubulin heterodimers at specific binding sites, leading to stabilization of microtubules and potential neuroprotective effects .

Different TPD congeners can elicit varied cellular phenotypes depending on their substituents, interacting with either one or two spatially distinct binding sites within tubulin heterodimers (the seventh site and the vinca site) . The specific substitution pattern in 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL might contribute to its potential interaction with these binding sites.

Structure-Activity Relationships

Structure-activity relationship studies on triazolopyrimidine derivatives provide insights into how structural modifications affect biological activity, which can be relevant for understanding the potential applications of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL.

Effect of Substitution Patterns

Studies on related triazolopyrimidines have revealed that the substitution pattern significantly influences their biological activity . Table 2 summarizes the effects of various substituents on the activity of triazolopyrimidine derivatives based on available data.

Table 2: Effect of Substituents on Activity of Triazolopyrimidine Derivatives

PositionSubstituentEffect on ActivityReference
2AminoEnhances hydrogen bonding capabilities
5MethylAffects electronic distribution
6Alkyl (e.g., butyl)Modifies lipophilicity and binding affinity
6iso-ButylReduced activity compared to smaller alkyl groups
7Hydroxy/OxoParticipates in hydrogen bonding

Microtubule-Stabilizing Activity Relationships

For microtubule-stabilizing triazolopyrimidines, structure-activity relationship studies have revealed that the interaction with tubulin binding sites depends on the specific substituent combination . The interplay between substituents at positions C6 and C7 appears particularly important in determining biological activity and the relative affinity for binding sites .

Compounds with preferential affinity for the vinca site typically exhibit dose-dependent microtubule-stabilizing activity without causing reduction in total tubulin levels (Class I activity), while those that interact with both binding sites with similar affinity might trigger tubulin degradation (Class II activity) .

The specific substitution pattern in 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL, particularly the combination of the butyl group at C6 and the hydroxy/oxo group at C7, could influence its interaction with tubulin binding sites and consequently its potential as a microtubule-stabilizing agent.

Comparison with Related Triazolopyrimidine Derivatives

To better understand the properties and potential applications of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL, it is valuable to compare it with structurally related compounds.

Structural Analogs

Table 3 compares 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL with several structural analogs.

Table 3: Comparison of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL with Structural Analogs

CompoundKey DifferencesMolecular WeightCAS NumberReference
2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL-221.26 g/mol873408-42-5
6-butyl-5-methyl triazolo[1,5-a]pyrimidin-7(4H)-oneNo amino group at position 2206.24 g/mol94459-46-8
2-amino-6-ethyl-5-methyl triazolo[1,5-a]pyrimidin-7-olEthyl instead of butyl at position 6193.21 g/mol392315-45-6
7-Hydroxy-5-methyl triazolo[1,5-a]pyrimidineNo substituents at positions 2 and 6150.14 g/mol-

The comparison reveals that 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL differs from related compounds primarily in its substitution pattern, particularly the presence of both an amino group at position 2 and a butyl chain at position 6. These structural differences likely influence its physicochemical properties and potential biological activities.

Biological Activity Comparisons

The biological activities of various triazolopyrimidine derivatives with different substitution patterns have been investigated, providing context for understanding the potential activities of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL.

For example, structure-guided lead optimization studies on triazolopyrimidine-ring substituents have demonstrated that the nature of the substituents significantly affects biological activity . Compounds with iso-butyl substituents generally showed reduced activity compared to those with smaller alkyl groups like ethyl or isopropyl . Since 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL contains a butyl chain, its activity might be intermediate between those with smaller alkyl groups and those with iso-butyl substituents.

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